molecular formula C15H13N3O3S B2455204 N-(2-methoxy-5-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-53-1

N-(2-methoxy-5-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2455204
CAS RN: 851944-53-1
M. Wt: 315.35
InChI Key: KNCKMHDXEZRJDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would typically involve a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .

Scientific Research Applications

Synthesis and Biological Activities

One stream of research has concentrated on synthesizing novel heterocyclic compounds derived from this chemical structure, exploring their anti-inflammatory, analgesic, and cytotoxic properties. For instance, Abu‐Hashem et al. (2020) synthesized a series of new heterocyclic compounds, including thiazolopyrimidines, which showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential as pharmaceutical agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). Another study by Hassan et al. (2014) focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their in vitro cytotoxic activity against cancer cells, highlighting the compound's potential in cancer therapy (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Antidiabetic Screening

Further extending its biomedical applications, research has also delved into antidiabetic properties. Lalpara et al. (2021) evaluated a series of N-substituted derivatives for their in vitro antidiabetic activity, indicating the compound's potential as an antidiabetic agent (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021).

Structural and Conformational Studies

Investigations into the structural aspects of thiazolopyrimidine derivatives have provided insights into their conformational features, which are crucial for understanding their interactions and activities at the molecular level. Nagarajaiah and Begum (2014) explored the structural modifications and their impact on supramolecular aggregation, offering valuable information on the compound's structural dynamics (H. Nagarajaiah & N. Begum, 2014).

Antimicrobial Activity

Additionally, the antimicrobial potential of derivatives has been a focus area, with compounds showing considerable activity against various microorganisms, indicating their usefulness in developing new antimicrobial agents. Kolisnyk et al. (2015) synthesized derivatives exhibiting significant antimicrobial activity, demonstrating their applicability in addressing microbial resistance (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, & V. Chernykh, 2015).

Safety and Hazards

The safety data sheet for a similar compound, Methoxy-5-methylphenyl isothiocyanate, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic if swallowed, in contact with skin or if inhaled .

Mechanism of Action

Target of Action

The primary targets of N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to the compound’s potent cytotoxic activity .

Mode of Action

The compound interacts with its targets by disrupting their genetic pathways . This disruption is caused by the compound’s interaction with the target sites of cancer cells . The compound’s potent cytotoxic activity is exhibited in its ability to inhibit the growth of these cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways of cancer cells by disrupting their genetic pathways . This disruption leads to the inhibition of cell growth and proliferation, resulting in the death of the cancer cells . The compound’s potent cytotoxic activity is a result of this disruption .

Pharmacokinetics

The compound’s potent cytotoxic activity suggests that it has good bioavailability

Result of Action

The result of the compound’s action is the inhibition of growth and proliferation of cancer cells . This leads to the death of the cancer cells, thereby exhibiting its potent cytotoxic activity . Among all molecules, compounds 4g and 4f exhibited potent cytotoxic activity .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity . .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-3-4-12(21-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-22-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCKMHDXEZRJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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